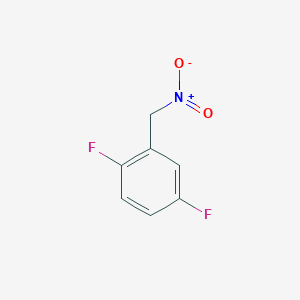

1,4-Difluoro-2-(nitromethyl)benzene

Description

1,4-Difluoro-2-(nitromethyl)benzene (CAS: 851379-82-3) is a fluorinated aromatic compound with the molecular formula C₇H₅F₂NO₂ and a molecular weight of 173.12 g/mol . The molecule features a benzene ring substituted with two fluorine atoms at the 1,4-positions and a nitromethyl (-CH₂NO₂) group at the 2-position. The nitromethyl group is a strong electron-withdrawing substituent, which significantly influences the compound’s electronic properties and reactivity. Fluorine atoms enhance the compound’s stability and modulate its lipophilicity, making it a valuable intermediate in pharmaceutical and agrochemical research. Applications include its use as a precursor in synthesizing diamines via nitro group reduction (e.g., using SnCl₂·2H₂O under reflux) , though the resulting diamine derivatives are often unstable and require immediate use in subsequent reactions .

Properties

CAS No. |

851379-82-3 |

|---|---|

Molecular Formula |

C7H5F2NO2 |

Molecular Weight |

173.12 g/mol |

IUPAC Name |

1,4-difluoro-2-(nitromethyl)benzene |

InChI |

InChI=1S/C7H5F2NO2/c8-6-1-2-7(9)5(3-6)4-10(11)12/h1-3H,4H2 |

InChI Key |

FQZUBIOQFRQARA-UHFFFAOYSA-N |

SMILES |

C1=CC(=C(C=C1F)C[N+](=O)[O-])F |

Canonical SMILES |

C1=CC(=C(C=C1F)C[N+](=O)[O-])F |

Synonyms |

alpha-nitro-2,5-difluorotoluene N-25-DFT cpd |

Origin of Product |

United States |

Comparison with Similar Compounds

Fluorinated Benzene Derivatives with Nitromethyl Groups

- Benzene, (nitromethyl)- (CAS: 622-42-4): This non-fluorinated analogue lacks the fluorine substituents, resulting in a lower molecular weight (137.14 g/mol) and distinct electronic properties. The absence of fluorine reduces its stability and alters reactivity in electrophilic substitution reactions.

Fluorinated Benzene Derivatives with Sulfonyl Groups

- 1,4-Difluoro-2-(methylsulfonyl)benzene (CAS: 236739-03-0) :

Replacing the nitromethyl group with a methylsulfonyl (-SO₂CH₃) group increases the molecular weight to 192.18 g/mol . The sulfonyl group is a stronger electron-withdrawing substituent than nitromethyl, enhancing polarity and solubility in polar solvents. This compound is utilized in materials science and as a precursor for sulfonamide drugs, contrasting with the nitromethyl derivative’s role in diamine synthesis .

Trifluoromethyl-Substituted Diamines

- The trifluoromethyl group imparts high metabolic stability and lipophilicity, making it relevant in medicinal chemistry. Unlike the nitro-to-diamine pathway of 1,4-Difluoro-2-(nitromethyl)benzene, this compound is synthesized via alternative routes, such as direct alkylation or amination .

Substituent Effects on Physicochemical Properties

- Electron-Withdrawing Effects: The nitromethyl group (-CH₂NO₂) in 1,4-Difluoro-2-(nitromethyl)benzene creates a strong electron-deficient ring, directing electrophilic attacks to meta positions. In contrast, methylsulfonyl (-SO₂CH₃) and trifluoromethyl (-CF₃) groups exhibit even greater electron withdrawal, further deactivating the ring .

- Fluorine Influence: Fluorine atoms increase the compound’s thermal stability and resistance to oxidation compared to non-fluorinated analogues. They also reduce basicity in diamine derivatives, as seen in the instability of reduced 4-(substituted)-5-fluorobenzene-1,2-diamine .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.